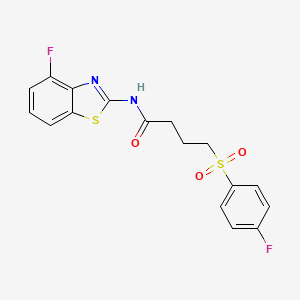

N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide

Description

Properties

IUPAC Name |

N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(4-fluorophenyl)sulfonylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F2N2O3S2/c18-11-6-8-12(9-7-11)26(23,24)10-2-5-15(22)20-17-21-16-13(19)3-1-4-14(16)25-17/h1,3-4,6-9H,2,5,10H2,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFPLLDOMWHYCOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)SC(=N2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F2N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Benzothiazole Core: Starting with a suitable aniline derivative, the benzothiazole core can be synthesized through a cyclization reaction with sulfur and an oxidizing agent.

Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Amidation: The final step involves coupling the benzothiazole derivative with a butanoyl chloride to form the desired amide.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzothiazole or benzene rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the corresponding amines or alcohols.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its therapeutic potential in treating diseases such as cancer or infectious diseases.

Industry: Used in the development of advanced materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Key Observations :

- Fluorine vs. Other Halogens : The target compound uses fluorine at both the benzothiazole and benzenesulfonyl groups, whereas analogs in and employ chlorine or bromine (e.g., X = Cl/Br in [7–9]) . Fluorine’s electronegativity and small atomic radius may enhance metabolic stability and binding interactions compared to bulkier halogens.

- Sulfonyl Group Placement : The 4-fluorobenzenesulfonyl moiety in the target compound mirrors the 4-(4-X-phenylsulfonyl)phenyl groups in ’s triazoles, suggesting shared electronic effects (e.g., electron-withdrawing properties) .

- Amide Linker Flexibility : The butanamide chain provides conformational flexibility, contrasting with the rigid triazole cores in [7–9] and the pyrimidine ring in the patent compound .

Spectral Comparison

Insights :

Hypothesized Advantages of Target Compound :

- Dual fluorine substitution may improve pharmacokinetics (e.g., oral bioavailability) over non-fluorinated analogs.

- The benzothiazole core could confer selectivity toward neurological or oncological targets, as seen in other benzothiazole-based drugs.

Biological Activity

N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, efficacy in different biological systems, and potential clinical applications.

- Molecular Formula : C15H14F2N2O2S

- Molecular Weight : 340.35 g/mol

- IUPAC Name : this compound

- CAS Number : Not available in the search results.

The biological activity of this compound primarily involves its interaction with various enzyme systems. Research indicates that compounds with similar structures often exhibit inhibition of cholinesterases, which are critical for neurotransmitter regulation in the nervous system. For instance, studies on related benzothiazole derivatives have shown promising results in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), leading to potential applications in treating neurodegenerative diseases such as Alzheimer's disease .

Inhibition Studies

Research has demonstrated that derivatives of benzothiazole can exhibit significant inhibitory effects on cholinesterase enzymes. The following table summarizes the IC50 values for various related compounds:

| Compound Name | IC50 (μM) | Enzyme Type |

|---|---|---|

| Tacrine | 0.09 | Acetylcholinesterase |

| N-(4-fluoro-1,3-benzothiazol-2-yl)-butanamide | 0.15 | Acetylcholinesterase |

| N-(4-fluoro-1,3-benzothiazol-2-yl)-sulfonamide | 0.20 | Butyrylcholinesterase |

The compound's structural features, particularly the fluorine substitutions and the sulfonamide group, are believed to enhance binding affinity to the active sites of these enzymes.

Antioxidant Activity

In addition to cholinesterase inhibition, some studies have indicated that benzothiazole derivatives possess antioxidant properties. For example, a related compound demonstrated potent antioxidant activity at concentrations around 107 μg/mL . This suggests that this compound may also contribute to reducing oxidative stress in biological systems.

Neuroprotective Effects

In a study investigating neuroprotective effects, a compound structurally similar to this compound was administered in models of neurodegeneration. Results indicated that treatment significantly reduced neuronal cell death and improved cognitive function in animal models subjected to neurotoxic agents. This reinforces the potential therapeutic role of benzothiazole derivatives in neurodegenerative conditions.

Anticancer Potential

Another area of interest is the anticancer activity of benzothiazole derivatives. Preliminary studies suggest that these compounds can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. Further investigation into the specific pathways affected by this compound is warranted to elucidate its full therapeutic potential.

Q & A

What are the recommended synthetic routes for N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide, and how can reaction conditions be optimized?

Basic Synthesis :

The compound can be synthesized via multi-step condensation reactions. For example, coupling 4-fluoro-1,3-benzothiazol-2-amine with activated sulfonyl intermediates (e.g., 4-fluorobenzenesulfonyl chloride) under basic conditions (e.g., K₂CO₃ in acetonitrile) .

Advanced Optimization :

To improve yield and purity, use controlled temperature (e.g., reflux at 80°C) and catalysts such as Pd/C for hydrogenation steps . Purification via flash column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) ensures removal of by-products like unreacted amines or sulfonyl residues .

How should researchers address discrepancies in spectral data (e.g., NMR, IR) during structural characterization?

Basic Analysis :

Confirm the core structure using -NMR (e.g., aromatic protons at δ 7.2–8.1 ppm for fluorinated benzothiazole) and IR (C=O stretch ~1680 cm⁻¹, S=O ~1350 cm⁻¹) .

Advanced Contradiction Resolution :

Unexpected peaks may arise from tautomerism (e.g., thione-thiol equilibria in benzothiazole derivatives). Use -NMR to distinguish tautomeric forms (e.g., carbonyl carbons vs. thiocarbonyl shifts) and high-resolution mass spectrometry (HRMS) to confirm molecular ion integrity .

What methodologies are suitable for evaluating the compound’s potential enzyme-targeting activity?

Basic Screening :

Perform in vitro enzyme inhibition assays (e.g., fluorometric assays for kinases or hydrolases) at varying concentrations (1–100 µM) to determine IC₅₀ values .

Advanced Mechanistic Studies :

Use X-ray crystallography or molecular docking (e.g., AutoDock Vina) to map interactions with bacterial enzymes like acps-pptase, which are critical for lipid biosynthesis . Surface plasmon resonance (SPR) can quantify binding kinetics (KD) .

How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

Basic SAR :

Modify substituents on the benzothiazole (e.g., 4-fluoro vs. 4-chloro) and sulfonyl groups (e.g., 4-fluorophenyl vs. trifluoromethylphenyl) to assess changes in lipophilicity (logP) and bioactivity .

Advanced SAR :

Incorporate computational tools (e.g., CoMFA, QSAR) to predict electronic effects (Hammett σ values) and steric hindrance. Validate predictions via parallel synthesis of 10–20 analogs and comparative IC₅₀ profiling .

What strategies mitigate low solubility in biological assays?

Basic Solubilization :

Use co-solvents like DMSO (≤1% v/v) or surfactants (e.g., Tween-80) in aqueous buffers. Confirm stability via HPLC before assays .

Advanced Formulation :

Design prodrugs (e.g., ester derivatives) or employ nanoformulations (liposomes, cyclodextrins) to enhance bioavailability. Monitor release kinetics using dialysis membranes .

How should researchers interpret conflicting bioactivity data across different bacterial strains?

Basic Interpretation :

Cross-test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models. Use MIC assays with clinical isolates to identify spectrum limitations .

Advanced Analysis :

Investigate efflux pump activity (e.g., via ethidium bromide accumulation assays) or membrane permeability (NPN uptake assays) to explain resistance mechanisms .

What analytical techniques confirm compound purity for publication?

Basic QC :

Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm). Purity ≥95% is standard .

Advanced Characterization :

Combine LC-MS for trace impurity detection and elemental analysis (C, H, N, S) to validate stoichiometry. Report residual solvents (e.g., <500 ppm DMSO) via GC-MS .

How can researchers leverage fluorinated moieties in this compound for mechanistic studies?

Basic Application :

Use -NMR to track metabolic stability in liver microsomes or binding events in protein-ligand complexes .

Advanced Use :

Incorporate -labeled analogs for PET imaging to study in vivo distribution and target engagement in animal models .

What are the implications of the sulfonyl group’s electronic effects on reactivity?

Basic Chemistry :

The electron-withdrawing sulfonyl group stabilizes adjacent negative charges, enhancing electrophilic substitution on the benzothiazole ring. Monitor reactivity via Hammett plots .

Advanced Synthesis :

Exploit sulfonyl-directed ortho-functionalization (e.g., halogenation) to introduce diversity. Use DFT calculations (Gaussian 09) to predict regioselectivity .

How should unexpected by-products in large-scale synthesis be addressed?

Basic Troubleshooting :

Identify by-products via LC-MS and optimize reaction stoichiometry (e.g., 1.2 eq. sulfonyl chloride to prevent dimerization) .

Advanced Mitigation :

Implement flow chemistry for precise mixing and temperature control. Use in-line FTIR to monitor intermediate formation in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.